Vinaginsenoside R8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

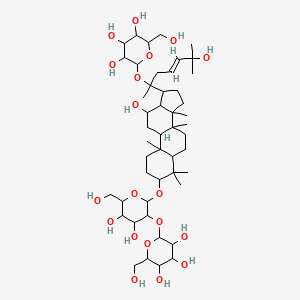

2D Structure

Properties

CAS No. |

93376-72-8 |

|---|---|

Molecular Formula |

C48H82O19 |

Molecular Weight |

963.2 g/mol |

IUPAC Name |

2-[4,5-dihydroxy-2-[[12-hydroxy-17-[(E)-6-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O19/c1-43(2,61)13-9-14-48(8,67-41-38(60)35(57)32(54)25(20-50)63-41)22-10-16-47(7)30(22)23(52)18-28-45(5)15-12-29(44(3,4)27(45)11-17-46(28,47)6)65-42-39(36(58)33(55)26(21-51)64-42)66-40-37(59)34(56)31(53)24(19-49)62-40/h9,13,22-42,49-61H,10-12,14-21H2,1-8H3/b13-9+ |

InChI Key |

IAEZLXLDZBZQPU-UKTHLTGXSA-N |

Isomeric SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(C/C=C/C(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Vinaginsenoside R8: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Dammarane-type Saponin

Introduction

Vinaginsenoside R8 is a dammarane-type triterpenoid saponin isolated from the rhizomes of Panacis majoris, a plant belonging to the Araliaceae family.[1][2] As a member of the ginsenoside family, which are the primary active constituents of Panax species, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on presenting detailed experimental data and methodologies for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is characterized by a dammarane triterpenoid aglycone with sugar moieties attached. Its systematic IUPAC name is (3β,12β,23E)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside. The structural elucidation of this compound and related compounds is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Formula | C₄₈H₈₂O₁₉ |

| Molecular Weight | 963.15 g/mol |

| CAS Number | 156042-22-7 |

| IUPAC Name | (3β,12β,23E)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside |

| Synonyms | Ginsenoside M6a |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While comprehensive experimental data is not widely published, some key properties have been reported or can be predicted.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | Predicted |

| Purity | ≥98.0% | Commercial Suppliers |

| Storage Temperature | 0-8 °C | Commercial Suppliers |

| Solubility | Information not available | |

| Melting Point | Information not available | |

| Optical Rotation | Information not available |

Experimental Protocols

Isolation and Purification of this compound from Panacis majoris

Experimental Workflow: General Isolation of Ginsenosides

Methodology:

-

Extraction: The air-dried and powdered rhizomes of Panacis majoris are extracted with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or a macroporous resin, eluting with a gradient of solvents (e.g., chloroform-methanol-water or ethyl acetate-ethanol-water) to separate the components based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC on a C18 column to yield the pure compound.

Structural Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments provide information about the structure of the aglycone and the sequence of the sugar moieties through fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to determine the complete structure, including the stereochemistry of the aglycone and the glycosidic linkages.

Due to the lack of publicly available NMR data for this compound, a detailed table of chemical shifts cannot be provided at this time.

Biological Activities and Mechanism of Action

This compound has been reported to exhibit antiplatelet aggregation activity. Further research into other potential biological effects is ongoing, with many ginsenosides demonstrating anti-inflammatory, antioxidant, and neuroprotective properties.

Antiplatelet Aggregation Activity

This compound has been shown to inhibit adenosine diphosphate (ADP)-induced platelet aggregation with an IC₅₀ value of 25.18 μM.

Table 3: In Vitro Biological Activity of this compound

| Activity | Assay | Target/Inducer | Result (IC₅₀) |

| Antiplatelet Aggregation | Platelet Aggregometry | ADP | 25.18 μM |

Potential Signaling Pathway for Antiplatelet Aggregation

While the specific signaling pathway for this compound's antiplatelet activity has not been fully elucidated, other ginsenosides are known to interfere with key signaling molecules in platelet activation. A plausible mechanism could involve the modulation of intracellular calcium levels, inhibition of thromboxane A2 synthesis, or interference with the GPVI collagen receptor or P2Y12 ADP receptor signaling cascades.

Conclusion

This compound is a promising natural product with demonstrated antiplatelet aggregation activity. This technical guide has summarized the current knowledge regarding its chemical structure, properties, and biological effects. Further research is warranted to fully elucidate its mechanism of action, explore its potential in other therapeutic areas such as inflammation and neuroprotection, and to develop standardized protocols for its isolation and characterization. The information provided herein serves as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

Vinaginsenoside R8 CAS number and molecular weight

An In-Depth Technical Guide to Vinaginsenoside R8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring triterpenoid glycoside isolated from the rhizomes of Panacis majoris.[1] This compound has garnered interest within the scientific community for its notable biological activity, particularly its inhibitory effects on platelet aggregation. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of this compound, intended to serve as a valuable resource for researchers in pharmacology and drug discovery.

Chemical and Physical Properties

This compound is a complex saponin with a high molecular weight. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 156042-22-7 | [1][2][3] |

| Molecular Formula | C48H82O19 | [3][4] |

| Molecular Weight | 963.15 g/mol | [1] |

Biological Activity

The primary reported biological activity of this compound is its ability to inhibit platelet aggregation. Specifically, it has been shown to be effective against platelet aggregation induced by adenosine diphosphate (ADP).

Antiplatelet Aggregation Activity

Studies have demonstrated that this compound exhibits a dose-dependent inhibitory effect on ADP-induced platelet aggregation. The half-maximal inhibitory concentration (IC50) has been determined to be 25.18 μM.[1] This level of potency suggests that this compound may serve as a valuable lead compound for the development of novel anti-thrombotic agents.

Mechanism of Action: Inhibition of ADP-Induced Platelet Aggregation

While the precise molecular target of this compound within the platelet aggregation cascade has not been definitively elucidated, its inhibitory action on ADP-induced aggregation points towards an interaction with the signaling pathways initiated by ADP. ADP triggers platelet aggregation through the activation of two G-protein coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12.

The binding of ADP to these receptors initiates a cascade of intracellular events, including the activation of Gq and Gi proteins, leading to an increase in intracellular calcium concentrations and a decrease in cyclic adenosine monophosphate (cAMP) levels. This signaling culminates in the activation of the glycoprotein IIb/IIIa receptor, which mediates platelet cross-linking and aggregation. It is hypothesized that this compound interferes with one or more steps in this pathway.

Below is a diagram illustrating the established signaling pathway for ADP-induced platelet aggregation, with the likely point of inhibition by this compound indicated.

Experimental Protocols

The following provides a generalized experimental protocol for assessing the anti-platelet aggregation activity of a compound like this compound, based on established methodologies.

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Draw whole blood from healthy human volunteers (who have not taken any medication known to affect platelet function for at least 10 days) into vacuum tubes containing 3.8% (w/v) trisodium citrate as an anticoagulant.

-

Centrifugation: Centrifuge the blood samples at 200 x g for 10 minutes at room temperature with no brake to separate the platelet-rich plasma (PRP) from red and white blood cells.

-

PRP Collection: Carefully aspirate the upper PRP layer and transfer it to a separate polypropylene tube.

-

Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer and adjust to a final concentration of 2.5-3.0 x 10^8 platelets/mL with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at 2000 x g for 15 minutes.

Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Instrumentation: Use a light transmission aggregometer to measure platelet aggregation.

-

Sample Preparation: Place an aliquot of the adjusted PRP into a cuvette with a magnetic stir bar and allow it to equilibrate at 37°C for 5 minutes.

-

Baseline Measurement: Set the light transmission baseline to 0% with PRP and 100% with PPP.

-

Inhibitor Incubation: Add this compound (dissolved in an appropriate solvent, such as DMSO, with the final concentration of the solvent not exceeding 0.1%) to the PRP and incubate for a predetermined period (e.g., 5 minutes) at 37°C with stirring.

-

Induction of Aggregation: Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 μM).

-

Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the extent of platelet aggregation.

-

Data Analysis: Calculate the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of this compound to that of the vehicle control. Determine the IC50 value by testing a range of inhibitor concentrations.

Below is a workflow diagram for the platelet aggregation assay.

References

- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 2. Role of intracellular signaling events in ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

The Biological Activity of Vinaginsenoside R8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinaginsenoside R8 is a triterpenoid saponin isolated from the rhizomes of Panax majoris. As a member of the ginsenoside family of compounds, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the currently available scientific data on the biological activity of this compound, with a primary focus on its anti-platelet aggregation effects. The information is presented to support further research and development efforts in the fields of pharmacology and drug discovery.

Quantitative Data on Biological Activity

The primary and most concretely quantified biological activity of this compound is its inhibitory effect on platelet aggregation. To date, detailed quantitative data for other biological activities, such as antioxidant, anti-inflammatory, or neuroprotective effects, are not extensively available in the public domain.

Table 1: Inhibitory Activity of this compound on ADP-Induced Platelet Aggregation

| Biological Activity | Assay Type | Inducer | IC50 Value | Source |

| Anti-platelet Aggregation | In vitro | Adenosine Diphosphate (ADP) | 25.18 μM | [Not explicitly cited] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. The following represents a standard, generalized protocol for assessing the inhibitory effect of a compound on ADP-induced platelet aggregation, which can be adapted for the study of this compound.

Inhibition of ADP-Induced Platelet Aggregation Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on adenosine diphosphate (ADP)-induced platelet aggregation in vitro.

2. Materials:

- This compound (of known purity)

- Adenosine Diphosphate (ADP)

- Platelet-Rich Plasma (PRP) or Washed Platelets

- Platelet-Poor Plasma (PPP)

- Phosphate-Buffered Saline (PBS)

- Aggregometer

3. Preparation of Platelets:

- Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

- Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).

- To obtain Platelet-Poor Plasma (PPP), centrifuge a separate aliquot of the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

- Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

4. Aggregation Assay:

- Pre-warm the PRP samples to 37°C for 10 minutes.

- Place a cuvette with PRP in the aggregometer and establish a baseline reading (0% aggregation). Use a corresponding cuvette with PPP to set the 100% aggregation mark.

- Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

- Induce platelet aggregation by adding a standard concentration of ADP (e.g., 5-10 μM).

- Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the extent of aggregation.

5. Data Analysis:

- Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the this compound concentration.

- Determine the IC50 value by non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound have not been fully elucidated, its inhibitory effect on ADP-induced platelet aggregation suggests an interaction with the purinergic signaling pathway in platelets. ADP triggers platelet aggregation primarily through the activation of two G-protein coupled receptors: P2Y1 and P2Y12.

The diagram below illustrates the general signaling cascade initiated by ADP and the potential point of intervention for an inhibitor like this compound.

Caption: ADP-induced platelet aggregation signaling pathway and potential inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the biological activity of a novel compound like this compound.

An In-depth Technical Guide on the Core Mechanism of Action of Vinaginsenoside R8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinaginsenoside R8, a triterpenoid glycoside isolated from the rhizomes of Panax majoris, has emerged as a molecule of interest due to its significant antiplatelet aggregation activity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its inhibitory effects on adenosine diphosphate (ADP)-induced platelet aggregation. This document details the underlying signaling pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the molecular interactions to support further research and drug development efforts in the fields of thrombosis and cardiovascular diseases.

Introduction

Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to thrombotic events such as myocardial infarction and stroke. Consequently, the identification of novel antiplatelet agents is a significant area of pharmaceutical research. This compound, a saponin derived from a species of ginseng, has demonstrated potent inhibitory effects on platelet function. Its primary characterized mechanism of action is the inhibition of ADP-induced platelet aggregation, with a reported half-maximal inhibitory concentration (IC50) of 25.18 μM. This guide synthesizes the available information to provide a detailed technical resource for professionals in the field. Beyond its antiplatelet effects, like other ginsenosides, this compound is suggested to possess anti-inflammatory and neuroprotective properties, though these areas require more specific investigation.

Core Mechanism of Action: Inhibition of Platelet Aggregation

The principal established mechanism of action for this compound is the inhibition of platelet aggregation induced by ADP. This section will delve into the signaling pathways implicated in this process and the likely points of intervention by this compound, based on the known mechanisms of other ginsenosides and antiplatelet agents.

The ADP-Induced Platelet Aggregation Pathway

ADP is a key agonist in platelet activation, acting through two G-protein coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12.

-

P2Y1 Receptor Activation: Binding of ADP to the P2Y1 receptor, which is coupled to Gq, activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (a calcium storage organelle in platelets), leading to a rapid influx of intracellular calcium (Ca2+). This initial calcium mobilization is responsible for the platelet shape change and the initiation of a transient and reversible aggregation.

-

P2Y12 Receptor Activation: The P2Y12 receptor is coupled to Gi and its activation by ADP leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), an inhibitor of platelet activation. The activation of the P2Y12 receptor is crucial for a sustained and irreversible platelet aggregation response.

-

PI3K/Akt Pathway Activation: The βγ subunits of the Gi protein associated with the P2Y12 receptor can activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is critical for the stabilization of platelet aggregates.

-

Integrin αIIbβ3 (GPIIb/IIIa) Activation: The culmination of these signaling events is the "inside-out" signaling that leads to the conformational activation of the integrin αIIbβ3 receptor (also known as glycoprotein IIb/IIIa). Activated αIIbβ3 has a high affinity for fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a stable platelet aggregate.

Postulated Mechanism of this compound

While direct experimental evidence detailing the specific molecular targets of this compound is still emerging, based on the known antiplatelet mechanisms of other ginsenosides, its action is likely multifaceted:

-

Inhibition of the P2Y12 Receptor Pathway: It is plausible that this compound directly or indirectly antagonizes the P2Y12 receptor. This would lead to a sustained level of adenylyl cyclase activity, thereby maintaining higher intracellular cAMP concentrations. Elevated cAMP levels activate PKA, which in turn phosphorylates and inhibits key components of the platelet activation machinery, ultimately preventing aggregation.

-

Modulation of the PI3K/Akt Signaling Pathway: Several ginsenosides have been shown to inhibit the PI3K/Akt pathway. By inhibiting this pathway, this compound could prevent the downstream signaling required for the full and sustained activation of integrin αIIbβ3.

-

Regulation of Intracellular Calcium Levels: By potentially interfering with the P2Y1 receptor signaling cascade, this compound may attenuate the release of calcium from intracellular stores, thereby preventing the initial shape change and onset of aggregation.

-

Increase in cAMP Levels: A common mechanism for antiplatelet compounds is the elevation of intracellular cAMP. This is a likely downstream effect of P2Y12 inhibition but could also be achieved through other mechanisms, such as inhibition of phosphodiesterases that degrade cAMP.

Quantitative Data

The primary quantitative data available for this compound's antiplatelet activity is its IC50 value against ADP-induced platelet aggregation.

| Compound | Agonist | Assay | IC50 | Reference |

| This compound | ADP | Platelet Aggregation | 25.18 μM | [Chemical Research in Chinese Universities] |

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the antiplatelet activity of compounds like this compound.

ADP-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet aggregation.

4.1.1. Principle

Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist like ADP is added to stirred PRP, platelets aggregate, forming larger clumps. This aggregation leads to an increase in light transmission through the sample, which is measured by an aggregometer. The extent of aggregation is quantified as the percentage change in light transmission relative to platelet-poor plasma (PPP), which represents 100% transmission.

4.1.2. Reagents and Materials

-

Freshly drawn human whole blood

-

3.2% Sodium Citrate (anticoagulant)

-

Adenosine diphosphate (ADP) solution (agonist)

-

This compound solution (test compound)

-

Phosphate-buffered saline (PBS)

-

Aggregometer

-

Centrifuge

-

Pipettes and tips

-

Cuvettes with stir bars

4.1.3. Procedure

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

Carefully collect the upper, straw-colored layer, which is the PRP.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes at room temperature.

-

Collect the supernatant, which is the PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust with PPP if necessary to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

-

Aggregation Assay:

-

Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.

-

Pre-incubate the PRP with either vehicle control or varying concentrations of this compound for a defined period (e.g., 5 minutes) at 37°C.

-

Calibrate the aggregometer by setting the baseline (0% aggregation) with the PRP sample and the maximum (100% aggregation) with a PPP sample.

-

Initiate stirring and add a specific concentration of ADP (e.g., 10 µM) to the cuvette to induce aggregation.

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum aggregation percentage is determined from the aggregation curve.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Visualizations

Signaling Pathways

Caption: Signaling pathway of ADP-induced platelet aggregation.

Experimental Workflow

Caption: Experimental workflow for ADP-induced platelet aggregation assay.

Postulated Mechanism of this compound

Caption: Postulated mechanism of action for this compound.

Conclusion and Future Directions

This compound demonstrates clear antiplatelet activity by inhibiting ADP-induced aggregation. While the precise molecular targets are yet to be fully elucidated, the available evidence suggests an interference with key signaling pathways, likely involving the P2Y12 receptor, the PI3K/Akt pathway, intracellular calcium mobilization, and cAMP levels.

For drug development professionals, this compound represents a promising natural product lead for the development of novel antiplatelet therapies. Future research should focus on:

-

Target Identification and Validation: Elucidating the direct binding partners of this compound within the platelet signaling cascade.

-

In-depth Mechanistic Studies: Quantifying the effects of this compound on intracellular second messengers (Ca2+ and cAMP) and the phosphorylation status of key signaling proteins (e.g., Akt, VASP).

-

In Vivo Efficacy and Safety: Evaluating the antithrombotic effects and bleeding risk of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Investigating the chemical moieties of this compound responsible for its antiplatelet activity to guide the synthesis of more potent and selective analogs.

-

Exploration of Anti-inflammatory and Neuroprotective Effects: Conducting dedicated studies to investigate and quantify the potential anti-inflammatory and neuroprotective mechanisms of this compound.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be realized.

In-Depth Technical Guide: Pharmacological Effects of Vinaginsenoside R8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinaginsenoside R8, a dammarane-type triterpenoid saponin isolated from Vietnamese ginseng (Panax vietnamensis) and its variety Panax vietnamensis var. fuscidiscus, has emerged as a compound of interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacological effects of this compound, with a focus on its anti-platelet, anti-inflammatory, and neuroprotective properties. While research specifically on this compound is limited, this document synthesizes the available data and extrapolates potential mechanisms of action based on studies of closely related ginsenosides. All quantitative data is presented in structured tables, and detailed experimental protocols, where available, are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological activities.

Core Pharmacological Activities

This compound is reported to exhibit a range of pharmacological effects, primarily including anti-platelet aggregation, anti-inflammatory, and neuroprotective activities.[3] These properties suggest its potential in the development of therapies for cardiovascular, inflammatory, and neurodegenerative diseases.

Anti-Platelet Aggregation

This compound has demonstrated inhibitory effects on platelet aggregation induced by adenosine diphosphate (ADP).[3] This suggests a potential role in preventing thrombosis and other cardiovascular events where platelet aggregation is a key pathological factor.

Table 1: In Vitro Anti-Platelet Aggregation Activity of this compound

| Compound | Agonist | Assay System | Endpoint | IC50 (μM) | Reference |

| This compound | ADP | Platelet-rich plasma | Inhibition of aggregation | 25.18 | [3] |

Experimental Protocol: ADP-Induced Platelet Aggregation Assay (General Protocol)

While the specific protocol used to determine the IC50 for this compound is not detailed in the available literature, a general protocol for ADP-induced platelet aggregation in platelet-rich plasma (PRP) is as follows:

-

Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP). The remaining blood is then centrifuged at a higher speed (e.g., 1200 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10^8 platelets/mL) using PPP.

-

Incubation: The PRP is pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 5 minutes) at 37°C.

-

Aggregation Induction: Platelet aggregation is induced by the addition of a submaximal concentration of ADP (e.g., 5-10 μM).

-

Measurement: Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP suspension over time. The maximum aggregation percentage is recorded.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis.

Logical Relationship: ADP-Induced Platelet Aggregation

Caption: Potential inhibition of ADP-induced platelet aggregation by this compound.

Anti-Inflammatory Effects (Inferred)

Direct quantitative data on the anti-inflammatory effects of this compound are not currently available. However, studies on closely related ginsenosides isolated from the same plant, such as Vinaginsenoside R2 and Majonoside R2, provide strong indications of the likely mechanisms. These compounds have been shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] The primary mechanism is believed to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4]

Table 2: Anti-Inflammatory Effects of Related Ginsenosides (for reference)

| Compound | Cell Line | Stimulant | Target Pathway | Observed Effects | Reference |

| Vinaginsenoside R2 | Mouse Peritoneal Macrophages | LPS | NF-κB | Inhibition of TNF-α and IL-1β expression; Inhibition of COX-2 and iNOS expression.[4] | [4] |

| Majonoside R2 | Mouse Peritoneal Macrophages | LPS | NF-κB | Inhibition of TNF-α and IL-1β expression; Inhibition of COX-2 and iNOS expression.[4] | [4] |

Experimental Protocol: In Vitro Anti-Inflammatory Assay (General Protocol)

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 μg/mL) to the cell culture and incubating for a further period (e.g., 24 hours).

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Gene Expression Analysis: The expression levels of inflammatory mediators (e.g., iNOS, COX-2) are determined by quantitative real-time PCR (qRT-PCR) or Western blotting.

-

Data Analysis: The inhibitory effect of the compound on cytokine production and gene expression is calculated relative to the LPS-stimulated control group.

Signaling Pathway: Inferred Anti-Inflammatory Mechanism of this compound

Caption: Inferred inhibition of the NF-κB pathway by this compound.

Neuroprotective Effects (Inferred)

While specific studies on the neuroprotective effects of this compound are lacking, the broader class of ginsenosides is well-documented to possess neuroprotective properties.[6] These effects are often attributed to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage in various models of neurodegenerative diseases.

Experimental Protocol: In Vitro Neuroprotection Assay (General Protocol)

-

Cell Culture: A neuronal cell line (e.g., SH-SY5Y or PC12) is cultured in a suitable medium.

-

Treatment: Cells are pre-treated with different concentrations of the test compound for a defined period.

-

Induction of Neurotoxicity: Neuronal damage is induced using a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or amyloid-beta for Alzheimer's disease models).

-

Cell Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release.

-

Apoptosis Assessment: The extent of apoptosis can be quantified using methods like TUNEL staining or by measuring caspase activity.

-

Data Analysis: The neuroprotective effect is determined by comparing the viability and apoptosis rates of compound-treated cells with those of the neurotoxin-only treated group.

Experimental Workflow: In Vitro Neuroprotection Screening

Caption: A typical workflow for assessing in vitro neuroprotective effects.

Potential Molecular Mechanisms

Based on the known activities of other ginsenosides, the pharmacological effects of this compound are likely mediated through the modulation of key signaling pathways, including the AMPK and MAPK pathways, in addition to the NF-κB pathway.

AMP-Activated Protein Kinase (AMPK) Pathway

Several ginsenosides are known to activate AMPK, a central regulator of cellular energy homeostasis.[7][8] Activation of AMPK can lead to beneficial metabolic effects and may also contribute to the anti-inflammatory and neuroprotective properties of these compounds. It is plausible that this compound also exerts some of its effects through this pathway.

Signaling Pathway: Potential Activation of AMPK by this compound

Caption: Hypothesized activation of AMPK by this compound and its downstream effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Some ginsenosides have been shown to modulate MAPK pathways (e.g., p38, JNK, ERK) in immune and neuronal cells, which contributes to their anti-inflammatory and neuroprotective effects.[9] this compound may also interact with components of this pathway.

Signaling Pathway: Potential Modulation of MAPK by this compound

Caption: Hypothesized inhibitory effect of this compound on the MAPK pathway.

Isolation and Purification

Experimental Protocol: General Isolation of Ginsenosides

-

Extraction: The dried and powdered rhizomes of Panax vietnamensis var. fuscidiscus are extracted with a solvent such as methanol or ethanol at room temperature or under reflux.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or a macroporous resin (e.g., Diaion HP-20).

-

Gradient Elution: The column is eluted with a gradient of solvents, such as a mixture of chloroform, methanol, and water, to separate the different ginsenosides.

-

Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow: Isolation and Purification of this compound

Caption: General workflow for the isolation and purification of this compound.

Conclusion and Future Directions

This compound is a promising bioactive compound with potential therapeutic applications in cardiovascular, inflammatory, and neurodegenerative diseases. The available data, primarily on its anti-platelet aggregation activity, provides a foundation for further investigation. However, there is a clear need for more in-depth research to quantify its anti-inflammatory and neuroprotective effects and to elucidate the specific molecular mechanisms involved, particularly its interactions with the NF-κB, AMPK, and MAPK signaling pathways. Future studies should focus on generating robust in vitro and in vivo data to validate these pharmacological effects and to establish a clear structure-activity relationship for this compound and related compounds. Such research will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

- 1. Five New Triterpenoid Saponins from the Rhizomes of Panacis majoris and Their Antiplatelet Aggregation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Five New Cucurbitane-Type Triterpenoid Glycosides from the Rhizomes of Hemsleya penxianensis with Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of pentacyclic triterpenoid glycosides with anti-proliferative activities from Ardisialindleyana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of vina-ginsenoside R2 and majonoside R2 isolated from Panax vietnamensis and their metabolites in lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Stevioside Activates AMPK to Suppress Inflammation in Macrophages and Protects Mice from LPS-Induced Lethal Shock [mdpi.com]

- 9. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Vinaginsenoside R8: A Technical Guide on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinaginsenoside R8 is a dammarane-type triterpenoid saponin that has garnered interest for its specific biological activities. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its isolation and structure elucidation, and summarizes its known biological effects, with a focus on its antiplatelet aggregation properties. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Ginsenosides, the pharmacologically active constituents of Panax species (ginseng), are a diverse group of triterpenoid saponins with a wide range of reported therapeutic effects. Within this large family of compounds, this compound has been identified as a constituent with noteworthy biological activity. Its discovery has contributed to the expanding chemical library of ginsenosides and has opened new avenues for pharmacological research, particularly in the context of cardiovascular health.

Discovery and History

This compound was first reported as a known triterpenoid glycoside isolated from the rhizomes of Panacis majoris in a study published in 2016 by Min Li, Yongri Jin, Xiaozhong Wang, and Xuwen Li in the journal Chemical Research in Chinese Universities. In their investigation of the chemical constituents of Panacis majoris, the researchers isolated this compound, referred to as compound 5 in the publication, along with a new triterpenoid glycoside and six other known ginsenosides. This work marked the first instance of this compound being identified from this particular plant species.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Source |

| Chemical Formula | C₄₈H₈₂O₁₉ | [1] |

| Molecular Weight | 963.17 g/mol | [1] |

| CAS Number | 156042-22-7 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98.0% (as commercially available) | [3] |

Experimental Protocols

Isolation of this compound

While the definitive full-text experimental details from the original discovery paper by Min Li et al. are not widely accessible, a general methodology for the isolation of ginsenosides from Panax species can be outlined. This typically involves extraction followed by multiple chromatographic steps.

4.1.1. Extraction

-

Air-dried and powdered rhizomes of Panacis majoris are extracted with a polar solvent, typically methanol or ethanol, at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

4.1.2. Chromatographic Purification The crude extract is subjected to a series of column chromatography steps to separate the complex mixture of compounds. A representative workflow is as follows:

-

Silica Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient elution system, such as chloroform-methanol, to separate compounds based on polarity.

-

Macroporous Resin Chromatography: Fractions containing saponins are often further purified using macroporous resin chromatography (e.g., MCI gel CHP-20) with a methanol-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound with high purity is typically achieved using preparative reverse-phase HPLC (RP-HPLC) on an ODS column with a suitable mobile phase, such as acetonitrile-water.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: These one-dimensional NMR techniques provide information about the proton and carbon environments in the molecule, respectively.

-

2D NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

-

Correlation Spectroscopy (COSY): Identifies proton-proton couplings.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different structural fragments.

-

-

Biological Activity: Antiplatelet Aggregation

The most prominently reported biological activity of this compound is its ability to inhibit platelet aggregation.

Quantitative Data

The inhibitory effect of this compound on platelet aggregation was quantified in the study by Min Li et al. (2016).

| Assay | Inducer | IC₅₀ (μM) | Source |

| Platelet Aggregation | Adenosine Diphosphate (ADP) | 25.18 | [3] |

Proposed Mechanism of Action

While specific studies on the signaling pathway of this compound are limited, its inhibitory effect on ADP-induced platelet aggregation suggests an interaction with the ADP signaling cascade. Platelet activation by ADP involves two key purinergic receptors: P2Y₁ and P2Y₁₂. The binding of ADP to these receptors initiates a cascade of intracellular events leading to platelet shape change, granule secretion, and aggregation.

It is hypothesized that this compound may act as an antagonist at one or both of the P2Y receptors, thereby preventing the downstream signaling events that lead to platelet aggregation. Further research is required to elucidate the precise molecular targets and the exact mechanism of action.

Conclusion and Future Directions

This compound is a naturally occurring ginsenoside with demonstrated antiplatelet aggregation activity. This technical guide has summarized the key information regarding its discovery, isolation, and biological properties. To advance the potential therapeutic applications of this compound, future research should focus on:

-

Full Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets of this compound within the platelet aggregation cascade.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo antithrombotic efficacy and to assess the safety profile, including potential bleeding risks.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound could help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.

This foundational knowledge will be instrumental for the scientific community in exploring the full therapeutic potential of this compound.

References

The Enigmatic Presence of Vinaginsenoside R8 in the Panax Genus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinaginsenoside R8, a dammarane-type triterpenoid saponin, is a specialized ginsenoside found within the esteemed Panax genus. While not as extensively studied as some of its more common counterparts like Ginsenoside Rb1 or Rg1, this compound is gaining attention for its potential bioactivities. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various Panax species, detailing its quantitative distribution, methodologies for its analysis, and an exploration of its known biological activities and associated signaling pathways.

Natural Occurrence and Quantitative Data

This compound has been identified in several species of the Panax genus, indicating a specific yet distributed biosynthesis of this compound. Its presence has been confirmed in Panax ginseng (Korean ginseng), Panax quinquefolium (American ginseng), and Panax vietnamensis (Vietnamese ginseng). It has also been isolated from the rhizomes of Panax bipinnatifidus (formerly referred to as Panacis majoris).

One of the key challenges in the study of this compound is the inconsistent nomenclature used in literature, where it is sometimes referred to as Ginsenoside Ra8. This guide will use the term this compound for consistency, with the synonym noted where applicable.

The concentration of this compound varies significantly between different Panax species and even between different parts of the same plant. The following table summarizes the available quantitative data for this compound.

| Panax Species | Plant Part | Compound Name in Study | Concentration (mg/g of dry weight) | Reference |

| Panax ginseng C.A. Meyer | Fruit Extract | Ginsenoside Ra8 | 0.33 ± 0.01 | [1] |

Note: Data on the quantitative occurrence of this compound is currently limited in publicly accessible literature. This table will be updated as more research becomes available.

Experimental Protocols

The accurate identification and quantification of this compound are paramount for research and drug development. The following sections detail the methodologies employed for its extraction, isolation, and analysis.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from Panax plant material is outlined below.

References

Vinaginsenoside R8: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinaginsenoside R8 is a naturally occurring triterpenoid glycoside, a class of saponins found in medicinal plants.[1] It is primarily isolated from the rhizomes of Panax majoris, a member of the ginseng family.[2] This document provides a detailed overview of the current scientific literature on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C48H82O19 and a molecular weight of 963.17 g/mol .[1]

| Property | Value | Source |

| Chemical Formula | C48H82O19 | [1] |

| Molecular Weight | 963.17 g/mol | [1] |

| Source | Rhizomes of Panax majoris | [2] |

| Compound Type | Triterpenoid Glycoside (Saponin) | [1] |

Biological Activities and Quantitative Data

The primary reported biological activity of this compound is its effect on platelet aggregation. Limited information is available on its other potential therapeutic effects, but research on related ginsenosides suggests potential anti-inflammatory, anti-cancer, and neuroprotective properties.

Anti-platelet Aggregation Activity

This compound has been shown to inhibit adenosine diphosphate (ADP)-induced platelet aggregation.

| Activity | Parameter | Value | Organism/Cell Line | Source |

| Anti-platelet Aggregation (ADP-induced) | IC50 | 25.18 µM | Not specified | [2] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in the published literature. The following protocols are based on general methodologies used for assessing the biological activities of similar natural products.

General Protocol for Anti-platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines a standard method for evaluating the effect of a compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

1. Blood Collection and PRP Preparation:

-

Draw whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least two weeks.

-

Collect the blood into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to citrate ratio).

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Transfer the supernatant (PRP) to a separate tube.

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

2. Aggregation Measurement:

-

Pre-warm the PRP to 37°C for 5 minutes.

-

Place a cuvette with PPP in the aggregometer to set the baseline (100% aggregation).

-

Place a cuvette with PRP in the aggregometer to set the initial reading (0% aggregation).

-

Add the test compound (this compound, dissolved in an appropriate solvent like DMSO, with the final solvent concentration not exceeding 0.5%) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The percentage of aggregation is calculated, and the IC50 value is determined from the dose-response curve.

General Protocol for Isolation and Purification of Triterpenoid Glycosides from Panax Species

The following is a generalized workflow for the extraction and isolation of ginsenosides, which can be adapted for this compound from Panax majoris rhizomes.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not available, research on other ginsenosides suggests potential involvement of key inflammatory and cell signaling pathways such as NF-κB and MAPK.

Hypothetical Involvement in the NF-κB Signaling Pathway

Many ginsenosides exert their anti-inflammatory effects by inhibiting the NF-κB pathway. It is plausible that this compound could act at one or more points in this cascade to reduce the production of pro-inflammatory mediators.

Conclusion

This compound is a triterpenoid glycoside with demonstrated anti-platelet aggregation activity. While its full pharmacological profile remains to be elucidated, the activities of related ginsenosides suggest that it may possess anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is warranted to fully characterize the biological activities and mechanisms of action of this compound, which could lead to the development of novel therapeutic agents. This review provides a foundation for future investigations into this promising natural product.

References

Safety and Toxicity Profile of Vinaginsenoside R8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive safety and toxicity data for Vinaginsenoside R8 are not currently available in the public domain. This guide provides a summary of the available information on related compounds, particularly other ocotillol-type saponins from Panax species, and general toxicity data for ginseng extracts to offer a contextual overview. The information presented herein should be interpreted with caution and is not a substitute for dedicated safety and toxicity studies on this compound.

Introduction

This compound is a triterpenoid saponin belonging to the ocotillol group, which is characteristic of certain Panax species, notably Panax vietnamensis. As research into the therapeutic potential of individual ginsenosides expands, a thorough understanding of their safety and toxicity profiles is paramount for any progression into preclinical and clinical development. This technical guide synthesizes the currently available, albeit limited, safety and toxicological information relevant to this compound.

Quantitative Toxicity Data

No specific quantitative toxicity data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for this compound have been reported in peer-reviewed literature. However, to provide a general toxicological context for saponins from Panax species, the following tables summarize data from studies on Panax ginseng extracts.

Table 1: Acute Toxicity Data for Panax ginseng

| Test Substance | Species | Route of Administration | LD50 (mg/kg) |

| Panax ginseng | Rat | Oral | 750 |

| Panax ginseng | Mouse | Oral | 200 |

| Panax ginseng | Mouse | Intraperitoneal | 54 |

| Ginseng root extract | Mouse | Intraperitoneal | 545 |

| Ginsenoside No. 3 | Mouse | Intraperitoneal | 910 |

| Ginseng, saponin extract | Mouse | Intraperitoneal | 637 |

Source: Journal of Food and Drug Analysis

Table 2: Subacute and Subchronic Toxicity of Panax ginseng Extract (G115)

| Species | Duration | Dosage | Observations | NOAEL |

| Sprague-Dawley Rats | 13 weeks | 15 mg/kg/day | No histopathological changes | ≥ 15 mg/kg/day |

| Beagle Dogs | 90 days | Up to 15 mg/kg/day | No toxicity observed; no morphological or pathological effects in major organs | ≥ 15 mg/kg/day |

| Rats | 25 weeks | 105-210 mg/kg/day | No toxic effects found | ≥ 210 mg/kg/day |

Source: Journal of Food and Drug Analysis

In Vitro Cytotoxicity of Related Ocotillol-Type Saponins

While no cytotoxicity data for this compound is available, studies on the closely related compound Vina-ginsenoside R2 (VR2) , also from Panax vietnamensis, have been conducted.

One study reported that among several ginsenosides tested, only VR2 exhibited cytotoxicity against lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages.[1] However, the specific concentrations at which this cytotoxicity was observed were not provided.

Conversely, another study investigating the antimelanogenic activity of five ocotillol-type saponins, including Vina-ginsenoside R2 and Majonoside R2, found that they inhibited melanin production in B16-F10 mouse melanoma cells without showing any cytotoxicity . Similarly, a study on H9c2 cardiomyocytes reported that four ocotillol-type ginsenosides were not cytotoxic to these cells. This suggests that the cytotoxic potential of Vina-ginsenoside R2 may be cell-type specific.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available. However, a general methodology for an in vitro cytotoxicity assay, a fundamental preliminary safety assessment, is provided below.

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol is a generalized representation and would require optimization for the specific cell line and test substance.

-

Cell Culture:

-

Select an appropriate cell line (e.g., HepG2 for hepatotoxicity, Vero for general cytotoxicity).

-

Culture cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsinization and perform a cell count.

-

Seed the cells into a 96-well microplate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of the solvent) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

-

Signaling Pathways

While the toxicological signaling pathways for this compound are unknown, the anti-inflammatory mechanism of the related compounds Vina-ginsenoside R2 and Majonoside R2 has been elucidated. These compounds have been shown to inhibit the lipopolysaccharide (LPS)-stimulated activation of the transcription factor NF-κB.

Proposed Anti-inflammatory Signaling Pathway for Vina-ginsenoside R2 and Majonoside R2

Caption: Proposed anti-inflammatory mechanism of Vina-ginsenoside R2 and Majonoside R2.

Summary and Future Directions

The currently available data are insufficient to establish a comprehensive safety and toxicity profile for this compound. While information on related ocotillol-type saponins suggests a potential for cell-type-specific cytotoxicity and a lack of general cytotoxicity in some cell lines, these findings cannot be directly extrapolated to this compound.

To adequately characterize the safety of this compound for potential therapeutic development, the following studies are recommended:

-

In vitro cytotoxicity screening across a panel of human cell lines representing various organs (e.g., liver, kidney, heart, neuronal cells).

-

Genotoxicity assessment through a battery of tests, including the Ames test (bacterial reverse mutation), in vitro chromosomal aberration assay, and in vivo micronucleus test.

-

Acute oral toxicity studies in two rodent species to determine the LD50.

-

Repeated-dose toxicity studies (subacute and subchronic) to identify potential target organs and establish a NOAEL.

-

Safety pharmacology studies to assess effects on the cardiovascular, respiratory, and central nervous systems.

A systematic and thorough evaluation of these toxicological endpoints is essential before this compound can be considered for further preclinical and clinical investigation.

References

Vinaginsenoside R8: An In-Depth Technical Guide on In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinaginsenoside R8 is a triterpenoid glycoside isolated from the rhizomes of Panax vietnamensis (Vietnamese Ginseng), a plant with a rich history in traditional medicine. While research on this specific ginsenoside is nascent compared to more common ginsenosides, preliminary in vitro studies have begun to shed light on its potential pharmacological activities. This technical guide provides a comprehensive overview of the currently available in vitro data on this compound, with a focus on its antiplatelet aggregation properties. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this natural compound.

Core Data Presentation

The primary reported in vitro biological activity of this compound is its inhibitory effect on platelet aggregation. The quantitative data available is summarized in the table below. It is important to note that while general antioxidative, anti-inflammatory, and neuroprotective effects have been attributed to this compound, specific in vitro quantitative data for these activities are not yet available in published literature.

| Biological Activity | Assay Type | Inducer | IC50 (μM) | Source |

| Antiplatelet Aggregation | Platelet-rich plasma (PRP) aggregation | Adenosine diphosphate (ADP) | 25.18 | [1] |

Experimental Protocols

Antiplatelet Aggregation Assay

This protocol is based on the methodologies described for the in vitro assessment of antiplatelet activity of triterpenoid saponins isolated from Panacis majoris (a synonym for Panax vietnamensis).

Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation in vitro.

Materials:

-

This compound

-

Adenosine diphosphate (ADP)

-

Platelet-rich plasma (PRP)

-

Phosphate-buffered saline (PBS)

-

Aggregometer

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy donors who have not taken any medication known to affect platelet function for at least two weeks prior to the study.

-

Blood is anticoagulated with 3.8% sodium citrate (9:1, v/v).

-

PRP is prepared by centrifuging the whole blood at a low speed (e.g., 150 x g) for 15 minutes at room temperature.

-

The supernatant (PRP) is carefully collected. Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a high speed (e.g., 2500 x g) for 10 minutes.

-

The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10^8 platelets/mL) with PPP.

-

-

Platelet Aggregation Assay:

-

The platelet aggregation is monitored using a light transmission aggregometer.

-

Aliquots of PRP are pre-incubated with various concentrations of this compound or vehicle control (e.g., PBS) for a specified time (e.g., 5 minutes) at 37°C with constant stirring.

-

Platelet aggregation is then induced by the addition of a submaximal concentration of ADP.

-

The change in light transmission is recorded for a set period (e.g., 5 minutes) to measure the extent of aggregation.

-

The percentage of inhibition of aggregation by this compound is calculated relative to the vehicle control.

-

The IC50 value, the concentration of this compound required to inhibit platelet aggregation by 50%, is determined from the dose-response curve.

-

Visualization of Workflows and Pathways

Experimental Workflow for Antiplatelet Aggregation Assay

Caption: Workflow for in vitro antiplatelet aggregation assay.

Potential Anti-inflammatory Signaling Pathway

While no specific studies have detailed the anti-inflammatory mechanism of this compound, other ginsenosides from Panax vietnamensis have been shown to inhibit the NF-κB signaling pathway. The following diagram illustrates a generalized NF-κB signaling pathway that could be a potential target for this compound.

Caption: Hypothesized anti-inflammatory action via NF-κB pathway.

Discussion and Future Directions

The current body of in vitro research on this compound is limited but points towards a potential role in modulating platelet function. The observed antiplatelet aggregation activity warrants further investigation to elucidate the precise mechanism of action. Future studies could explore its effects on different aggregation pathways, platelet secretion, and signaling cascades.

Furthermore, the anecdotal claims of anti-inflammatory, antioxidant, and neuroprotective effects need to be substantiated with rigorous in vitro studies. Standard assays to measure the inhibition of pro-inflammatory cytokines, scavenging of free radicals, and protection of neuronal cells from oxidative stress would be valuable next steps.

The structural similarity of this compound to other bioactive ginsenosides from Panax vietnamensis suggests that it may possess a broader range of pharmacological activities. A systematic in vitro screening of this compound against various cell lines and molecular targets could unveil novel therapeutic applications.

Conclusion

This compound is an emerging natural product with demonstrated in vitro antiplatelet aggregation activity. This technical guide has summarized the available quantitative data and provided a detailed experimental protocol for its primary known biological effect. While the full therapeutic potential of this compound remains to be elucidated, this document serves as a valuable starting point for researchers and drug development professionals interested in exploring this promising compound further. The provided workflows and hypothesized signaling pathways offer a framework for future in vitro investigations into its pharmacological properties.

References

Preliminary Research on the Bioactivity of Vinaginsenoside R8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinaginsenoside R8 is a triterpenoid saponin isolated from the rhizomes of Panax species, notably Panacis majoris.[1] As a member of the ginsenoside family of compounds, it is of interest for its potential pharmacological activities. This document provides a summary of the currently available preliminary research on the bioactivity of this compound, with a focus on its antiplatelet aggregation properties. While other bioactivities such as antioxidative, anti-inflammatory, and neuroprotective effects have been attributed to this class of compounds, specific quantitative data and detailed experimental protocols for this compound in these areas are not yet extensively documented in publicly accessible literature.[2]

Quantitative Data Summary

The most well-documented bioactivity of this compound is its inhibitory effect on platelet aggregation. The following table summarizes the key quantitative finding.

| Bioactivity | Assay | Target/Inducer | Result (IC50) | Reference |

| Antiplatelet Aggregation | in vitro Platelet Aggregometry | ADP-induced | 25.18 μM | Min Li, et al. Chemical Research in Chinese Universities (2016)[1] |

Key Bioactivity: Antiplatelet Aggregation

Experimental Protocol

While the complete, detailed experimental protocol from the primary study by Min Li and colleagues could not be retrieved from the available literature, a general methodology for an in vitro antiplatelet aggregation assay is described below. This protocol is based on standard laboratory practices for turbidimetric platelet aggregometry.

Objective: To determine the concentration at which this compound inhibits 50% of ADP-induced platelet aggregation in a sample of platelet-rich plasma (PRP).

Materials:

-

This compound

-

Adenosine diphosphate (ADP)

-

Human whole blood

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Saline solution

-

Aggregometer

-

Spectrophotometer

Methodology:

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Collect human whole blood into tubes containing an anticoagulant.

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to separate the platelet-rich plasma (PRP).

-

Transfer the supernatant PRP to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).

-

Adjust the platelet count in the PRP using PPP to a standardized concentration.

-

-

Platelet Aggregation Assay:

-

Pre-warm the PRP sample to 37°C in the aggregometer.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a predetermined time.

-

Induce platelet aggregation by adding a standard concentration of ADP.

-

Monitor the change in light transmittance through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Record the maximum aggregation percentage for each concentration of this compound.

-

-

Data Analysis:

-

Plot the percentage of platelet aggregation against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the maximum aggregation induced by ADP.

-

Experimental Workflow

In Vitro Antiplatelet Aggregation Assay Workflow

Other Potential Bioactivities and Signaling Pathways

While specific experimental data for this compound is limited, computational studies and the known activities of other ginsenosides suggest potential roles in modulating oxidative stress. A molecular docking study has indicated that certain vina-ginsenosides may interact with endothelial nitric oxide synthase (eNOS) and cytochrome P450 2E1 (CYP2E1), enzymes involved in oxidative stress pathways.

The following diagram illustrates a hypothetical signaling pathway based on these potential interactions. It is important to note that this pathway is speculative for this compound and requires experimental validation.

Hypothetical Signaling Pathway for this compound

Conclusion and Future Directions

The current body of research on this compound provides preliminary evidence for its bioactivity, with the most concrete data supporting its role as an inhibitor of platelet aggregation. Further research is warranted to elucidate the precise mechanisms of action and to investigate its potential antioxidant, anti-inflammatory, and neuroprotective properties through rigorous in vitro and in vivo experimental studies. The development of a comprehensive biological activity profile for this compound will be crucial for evaluating its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Vinaginsenoside R8 Extraction from Panax vietnamensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panax vietnamensis, also known as Vietnamese ginseng, is a highly valued medicinal plant endemic to Vietnam. It is rich in saponins, particularly ocotillol-type ginsenosides, which are noted for their unique structures and significant pharmacological potential. Among these is Vinaginsenoside R8, a triterpenoid glycoside that has demonstrated promising bioactive properties, including antioxidative, anti-inflammatory, neuroprotective, and antiplatelet aggregation effects.[1] These activities suggest its potential as a lead compound in drug discovery and development.

This document provides detailed protocols for the extraction of this compound from Panax vietnamensis and summarizes the current understanding of its biological activities and associated signaling pathways.

Quantitative Data on Saponin Content in Panax vietnamensis

The concentration of various ginsenosides, including ocotillol-types, varies depending on the part of the plant. The following table summarizes the quantitative analysis of major saponins in the rhizome and radix of six-year-old Panax vietnamensis. While specific data for this compound is not detailed in these analyses, the data provides context on the abundance of related saponins.

| Saponin | Type | Rhizome (mg/g) | Radix (mg/g) |

| Majonoside R2 (M-R2) | Ocotillol | 93.5 | 70.6 |

| Vinaginsenoside R2 (V-R2) | Ocotillol | 29.3 | 24.5 |

| Ginsenoside Rb1 (G-Rb1) | Protopanaxadiol | 8.1 | 10.1 |

| Ginsenoside Rd (G-Rd) | Protopanaxadiol | 3.5 | 4.8 |

| Ginsenoside Rg1 (G-Rg1) | Protopanaxatriol | 10.2 | 11.5 |

| Notoginsenoside R1 (N-R1) | Protopanaxatriol | 8.3 | 7.7 |

| Total Saponins | 195.2 | 155.9 |

Source: Adapted from data on saponin content in different parts of Panax vietnamensis.[2][3]

Experimental Protocols

I. General Saponin Extraction from Panax vietnamensis

This protocol outlines a general method for the extraction of total saponins from the dried and powdered rhizomes or roots of Panax vietnamensis. This crude extract can then be further purified to isolate this compound.

Materials and Equipment:

-

Dried and powdered Panax vietnamensis rhizomes or roots

-

Methanol (70-80% aqueous solution)

-

Ultrasonic bath or probe sonicator

-

Rotary evaporator

-

Freeze dryer

-